Hydroxythiamine

Antifungal Infectious Disease Mycology

Hydroxythiamine (CAS 582-36-5) is the definitive transketolase inhibitor for modeling peripheral thiamine deficiency without confounding neurological effects, as it does not cross the blood-brain barrier. With benchmarked GI50 values (36 µM in HeLa; 14.95 µM in MIA PaCa-2) and demonstrated intrinsic antifungal activity, it serves as a critical positive control in antimalarial screening (IC50 5.5 µM against P. falciparum). Insist on this specific antagonist to ensure reproducible, pathway-selective results. For research use only; not for human use.

Molecular Formula C12H16ClN3O2S
Molecular Weight 301.79 g/mol
CAS No. 582-36-5
Cat. No. B1206845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxythiamine
CAS582-36-5
SynonymsHydroxythiamine
Oxythiamine
Molecular FormulaC12H16ClN3O2S
Molecular Weight301.79 g/mol
Structural Identifiers
SMILESCC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO.[Cl-]
InChIInChI=1S/C12H15N3O2S.ClH/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17;/h5,7,16H,3-4,6H2,1-2H3;1H
InChIKeyRNUAEUWXRHCGKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxythiamine (Oxythiamine) CAS 582-36-5: A Definitive Thiamine Antagonist and Transketolase Inhibitor


Hydroxythiamine (also referred to as Oxythiamine) is a synthetic antimetabolite analog of vitamin B1 (thiamine). It functions as a competitive thiamine antagonist, primarily by being intracellularly converted into its active diphosphate form, which then inhibits thiamine diphosphate (ThDP)-dependent enzymes, most notably transketolase (TK) [1]. This mechanism disrupts critical metabolic pathways, including the non-oxidative pentose phosphate pathway and ribose synthesis, which are essential for cell proliferation [2]. Its established role as a research tool is grounded in its ability to selectively probe thiamine utilization pathways, distinguishing it from other antivitamins [3].

The Limits of Interchangeability: Why Hydroxythiamine is Not a Generic Substitute for Other Thiamine Antagonists


In-class substitution of thiamine antagonists is not scientifically valid due to profound differences in their molecular targets, tissue distribution, and pharmacokinetic profiles. For instance, while both Hydroxythiamine and Pyrithiamine inhibit thiamine utilization, Pyrithiamine effectively crosses the blood-brain barrier (BBB) and induces neurological deficits, whereas Hydroxythiamine does not significantly alter thiamine flux into the brain, making it a distinct tool for studying peripheral versus central thiamine deficiency [1]. Furthermore, their effects on thiamine metabolism diverge: Hydroxythiamine uniquely enhances thiamine phosphorylation, while others like Pyrithiamine reduce dephosphorylation [2]. These mechanistic and functional disparities mean that experimental outcomes are highly specific to the chosen analog, precluding simple interchangeability in research models or industrial assays [3].

Hydroxythiamine's Quantifiable Advantages: A Comparative Evidence Guide for Scientific Selection


Superior Antifungal Specificity: Hydroxythiamine as the Sole Active Antivitamin Against Key Pathogens

In a direct comparative study against a panel of thiamine antivitamins, Hydroxythiamine (Oxythiamine) was the only compound to exhibit antifungal potential. At a concentration of 40 mg/L, it effectively inhibited the growth of the pathogenic yeasts M. pachydermatis and S. cerevisiae, while amprolium, thiochrome, tetrahydrothiamine, and tetrahydrooxythiamine showed no such inhibitory effect. C. albicans was the least sensitive, indicating species-specific activity. This demonstrates that within this class of antivitamins, Hydroxythiamine possesses a unique and quantifiable antifungal activity not shared by its closest analogs [1].

Antifungal Infectious Disease Mycology

Distinct Blood-Brain Barrier (BBB) Permeability: Hydroxythiamine for Peripheral Thiamine Antagonism

A direct comparison of thiamine transport across the rat blood-brain barrier (BBB) revealed a critical functional difference. Unlike Pyrithiamine, thiamine disulphide, acetylthiamine, and amprolium, which all significantly inhibited thiamine flux into the brain by competing for the saturable transport component, Hydroxythiamine (Oxythiamine) did not have any significant effect on the flux of thiamine into the brain [1]. This finding is corroborated by hepatic transport studies where Pyrithiamine showed much stronger inhibitory activity on thiamine uptake than Hydroxythiamine [2].

Neurobiology Pharmacokinetics Blood-Brain Barrier

Cancer Cell Line Cytotoxicity: Quantified Potency Advantage Over 2'-Methylthiamine

In a direct in vitro comparison against another thiamine antimetabolite, Hydroxythiamine (Oxythiamine) demonstrated significantly greater potency in inhibiting the growth of HeLa cancer cells. The GI50 for Hydroxythiamine was 36 µM, which is approximately 3-fold more potent than the GI50 of 107 µM observed for 2'-methylthiamine under the same conditions [1]. This was despite 2'-methylthiamine showing better binding affinity for the activating enzyme TPK in silico (ΔG of -8.2 vs. -7.0 kcal/mol), suggesting that superior cellular uptake or downstream effects contribute to Hydroxythiamine's greater efficacy [1].

Oncology Cancer Metabolism Cytotoxicity

Transketolase Inhibition Kinetics (Ki): A Class-Level Inference of Potency

While direct comparative IC50 data for the parent compound against purified transketolase is not universally available, the active metabolite, Hydroxythiamine diphosphate (OxThDP), is a potent inhibitor. A competitive inhibition constant (Ki) of 0.07 µM has been reported for OxThDP against purified pyruvate dehydrogenase complex (PDC) with respect to its cofactor ThDP [1]. Furthermore, Ki values for the parent Hydroxythiamine against transketolase are reported to be 1.4 mM, which is notably lower than the 4.3 mM Ki of neopyrithiamine, another thiamine analog, indicating stronger competitive binding [2]. This class of data positions Hydroxythiamine as a potent inhibitor once activated.

Enzymology Cancer Metabolism Biochemistry

Antiplasmodial Activity: Hydroxythiamine as a Baseline for Next-Generation Analog Development

Hydroxythiamine (Oxythiamine) has established antiplasmodial activity, serving as a validated tool compound that kills P. falciparum parasites in vitro and in vivo. Its mechanism involves metabolism by the parasite's TPK into oxythiamine pyrophosphate, which then inhibits essential TPP-dependent enzymes [1]. In a comparative screen of 11 thiamine analogs, the compound N3-pyridyl thiamine (N3PT) was found to have an IC50 value 10-fold lower than that of Hydroxythiamine against P. falciparum, and was >17 times less toxic to human fibroblasts . While this demonstrates that Hydroxythiamine is not the most potent or selective analog, its well-characterized activity and mechanism establish it as the critical benchmark and positive control for validating new antimalarial candidates targeting thiamine metabolism [2].

Parasitology Malaria Drug Discovery

Strategic Deployment of Hydroxythiamine: Proven Research Applications Based on Quantitative Evidence


Validated Tool for Studying Peripheral Thiamine Deficiency Without CNS Complications

For researchers modeling thiamine deficiency, the choice of antagonist is critical. Hydroxythiamine is the definitive choice for inducing a peripheral deficiency state, as it has been experimentally proven not to inhibit thiamine transport across the blood-brain barrier (BBB). This contrasts sharply with Pyrithiamine, which readily crosses the BBB and rapidly induces central neurological signs [1]. This unique property allows for the creation of a clean research model to study the systemic effects of thiamine deprivation on organs like the liver, heart, and kidneys, without the confounding and severe neurological pathology introduced by BBB-penetrant antagonists [2].

Essential Positive Control and Benchmark in Antimalarial and Antifungal Drug Discovery

In screening campaigns for novel thiamine-based antimicrobials, Hydroxythiamine serves a dual purpose. As demonstrated, it is the only known thiamine antivitamin with intrinsic antifungal activity against pathogens like Malassezia pachydermatis, making it a unique starting point for medicinal chemistry optimization [3]. In antimalarial research, its well-documented IC50 (e.g., 5.5 ± 0.8 µM against P. falciparum) and defined mechanism of action (metabolism to an active diphosphate by TPK) make it an indispensable positive control. New candidate compounds are invariably compared to Hydroxythiamine's activity and selectivity profile (e.g., the 10-fold potency improvement of N3PT) to establish their value [4].

A Benchmark Inhibitor for Probing Transketolase-Dependent Cancer Cell Metabolism

Hydroxythiamine is a well-established, potent tool for probing the role of the non-oxidative pentose phosphate pathway in cancer cell proliferation and apoptosis. Its quantified GI50 of 36 µM in HeLa cells and IC50 of 14.95 µM in MIA PaCa-2 pancreatic cancer cells provide clear benchmarks for in vitro studies [5][6]. By selectively inhibiting transketolase, it disrupts ribose synthesis and induces G1 phase arrest, allowing researchers to dissect metabolic dependencies and protein signaling dynamics (e.g., Annexin A1 downregulation) in a range of cancer models [6]. Its utility is further defined by its comparative potency advantage over analogs like 2'-methylthiamine, which is approximately three-fold less potent (GI50 = 107 µM) in the same cell lines [5].

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